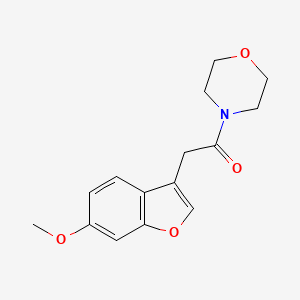![molecular formula C16H14ClNO2 B7480553 5-chloro-2-[(E)-3-phenylprop-2-enoxy]benzamide](/img/structure/B7480553.png)
5-chloro-2-[(E)-3-phenylprop-2-enoxy]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-chloro-2-[(E)-3-phenylprop-2-enoxy]benzamide, also known as CPOB, is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. CPOB belongs to the class of benzamide derivatives and has been studied for its diverse pharmacological properties.
Wirkmechanismus
The mechanism of action of 5-chloro-2-[(E)-3-phenylprop-2-enoxy]benzamide involves the inhibition of the enzyme phosphodiesterase 4 (PDE4). PDE4 is involved in the degradation of cyclic adenosine monophosphate (cAMP), which is an important signaling molecule in various physiological processes. By inhibiting PDE4, 5-chloro-2-[(E)-3-phenylprop-2-enoxy]benzamide increases the levels of cAMP, leading to the activation of downstream signaling pathways.
Biochemical and Physiological Effects:
5-chloro-2-[(E)-3-phenylprop-2-enoxy]benzamide has been shown to exhibit various biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). 5-chloro-2-[(E)-3-phenylprop-2-enoxy]benzamide has also been shown to exhibit anti-tumor effects by inducing apoptosis in cancer cells. Additionally, 5-chloro-2-[(E)-3-phenylprop-2-enoxy]benzamide has been shown to protect neurons from oxidative stress and cell death.
Vorteile Und Einschränkungen Für Laborexperimente
5-chloro-2-[(E)-3-phenylprop-2-enoxy]benzamide has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. 5-chloro-2-[(E)-3-phenylprop-2-enoxy]benzamide has also been shown to exhibit low toxicity in vitro and in vivo. However, 5-chloro-2-[(E)-3-phenylprop-2-enoxy]benzamide has some limitations, including its limited solubility in aqueous solutions and its potential for off-target effects.
Zukünftige Richtungen
There are several future directions for research on 5-chloro-2-[(E)-3-phenylprop-2-enoxy]benzamide. One area of interest is the development of 5-chloro-2-[(E)-3-phenylprop-2-enoxy]benzamide analogs with improved pharmacological properties. Another area of interest is the investigation of the potential of 5-chloro-2-[(E)-3-phenylprop-2-enoxy]benzamide in treating other neurodegenerative diseases such as Huntington's disease. Additionally, the use of 5-chloro-2-[(E)-3-phenylprop-2-enoxy]benzamide in combination with other drugs for the treatment of cancer is an area of active research.
Synthesemethoden
The synthesis of 5-chloro-2-[(E)-3-phenylprop-2-enoxy]benzamide involves the reaction of 5-chloro-2-aminobenzamide with cinnamic acid in the presence of a coupling agent. The reaction mixture is then subjected to reflux conditions in a solvent such as ethanol or methanol to obtain the desired product.
Wissenschaftliche Forschungsanwendungen
5-chloro-2-[(E)-3-phenylprop-2-enoxy]benzamide has been studied extensively for its potential application in various fields of research. It has been shown to exhibit anti-inflammatory, anti-tumor, and neuroprotective effects. 5-chloro-2-[(E)-3-phenylprop-2-enoxy]benzamide has also been studied for its potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
Eigenschaften
IUPAC Name |
5-chloro-2-[(E)-3-phenylprop-2-enoxy]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClNO2/c17-13-8-9-15(14(11-13)16(18)19)20-10-4-7-12-5-2-1-3-6-12/h1-9,11H,10H2,(H2,18,19)/b7-4+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAHVRLMVTTVGMD-QPJJXVBHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CCOC2=C(C=C(C=C2)Cl)C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/COC2=C(C=C(C=C2)Cl)C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-2-[(E)-3-phenylprop-2-enoxy]benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(2,5-Dimethylphenyl)-5-[4-(2,3-dimethylphenyl)piperazine-1-carbonyl]isoindole-1,3-dione](/img/structure/B7480483.png)



![N-[(3,4-dimethylphenyl)carbamoyl]-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide](/img/structure/B7480520.png)




![N-[(4-chlorophenyl)methyl]-5-methyl-1,2-oxazol-3-amine](/img/structure/B7480554.png)

![1-(3,5-Dichlorophenyl)-3-[2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl]urea](/img/structure/B7480579.png)
![2-[(6-chloro-4H-1,3-benzodioxin-8-yl)methyl-methylamino]-N-(2,6-dimethylphenyl)acetamide](/img/structure/B7480583.png)